molecular formula C9H10ClN3O B8165213 5-Chloro-N-cyclobutylpyrazine-2-carboxamide

5-Chloro-N-cyclobutylpyrazine-2-carboxamide

Cat. No.: B8165213
M. Wt: 211.65 g/mol
InChI Key: DIPDJDFWXTWXLE-UHFFFAOYSA-N
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Description

5-Chloro-N-cyclobutylpyrazine-2-carboxamide is a chemical compound belonging to the class of pyrazinecarboxamides This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazine ring and a cyclobutyl group attached to the nitrogen atom of the carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide typically involves the reaction of 5-chloropyrazine-2-carboxylic acid with cyclobutylamine. The reaction is carried out in the presence of a coupling agent such as thionyl chloride or carbodiimide to facilitate the formation of the amide bond. The reaction mixture is usually heated to reflux in an appropriate solvent like toluene or dichloromethane to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-cyclobutylpyrazine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrazinecarboxamides.

    Oxidation and Reduction Reactions: Formation of oxidized or reduced derivatives of the original compound.

    Hydrolysis: Formation of 5-chloropyrazine-2-carboxylic acid and cyclobutylamine.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Chloro-N-cyclobutylpyrazine-2-carboxamide involves its interaction with specific molecular targets within the cell. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit the synthesis of essential biomolecules in pathogenic microorganisms, thereby exerting its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-N-benzylpyrazine-2-carboxamide: Similar structure but with a benzyl group instead of a cyclobutyl group.

    5-Chloro-N-phenylpyrazine-2-carboxamide: Contains a phenyl group instead of a cyclobutyl group.

    5-Chloro-N-methylpyrazine-2-carboxamide: Features a methyl group instead of a cyclobutyl group.

Uniqueness

5-Chloro-N-cyclobutylpyrazine-2-carboxamide is unique due to the presence of the cyclobutyl group, which may confer distinct steric and electronic properties compared to its analogs

Properties

IUPAC Name

5-chloro-N-cyclobutylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-5-11-7(4-12-8)9(14)13-6-2-1-3-6/h4-6H,1-3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPDJDFWXTWXLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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